molecular formula C17H26N6O3 B15196421 1,5-Dioxaspiro(5.5)undecane-3-methanol, 3-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)- CAS No. 72239-50-0

1,5-Dioxaspiro(5.5)undecane-3-methanol, 3-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)-

Cat. No.: B15196421
CAS No.: 72239-50-0
M. Wt: 362.4 g/mol
InChI Key: XEMVQKINVHAHEP-UHFFFAOYSA-N
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Description

1,5-Dioxaspiro(55)undecane-3-methanol, 3-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)- is a complex organic compound that features a spirocyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dioxaspiro(5.5)undecane-3-methanol, 3-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)- typically involves multi-step organic reactions. The starting materials often include spirocyclic ketones and triazine derivatives. The reaction conditions may involve:

    Catalysts: Acid or base catalysts to facilitate the formation of the spirocyclic structure.

    Solvents: Organic solvents such as dichloromethane or ethanol.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,5-Dioxaspiro(5.5)undecane-3-methanol, 3-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)- can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to aldehydes or ketones.

    Reduction: Reduction of triazine rings to amines.

    Substitution: Nucleophilic substitution reactions on the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction may produce amine derivatives.

Scientific Research Applications

1,5-Dioxaspiro(5.5)undecane-3-methanol, 3-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)- has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Utilized in the synthesis of advanced materials with specific properties.

    Industrial Chemistry: Employed as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure and functional groups enable it to bind to specific sites, modulating biological pathways. The triazine ring may interact with nucleophilic sites, influencing biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dioxaspiro(5.5)undecane-3-methanol: Lacks the triazine functional group.

    3-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)- derivatives: Similar triazine functionality but different spirocyclic structures.

Uniqueness

1,5-Dioxaspiro(5.5)undecane-3-methanol, 3-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)- is unique due to the combination of spirocyclic and triazine structures, providing distinct chemical and biological properties.

Properties

CAS No.

72239-50-0

Molecular Formula

C17H26N6O3

Molecular Weight

362.4 g/mol

IUPAC Name

[3-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-1,5-dioxaspiro[5.5]undecan-3-yl]methanol

InChI

InChI=1S/C17H26N6O3/c24-10-16(11-25-17(26-12-16)4-2-1-3-5-17)21-13-18-14(22-6-7-22)20-15(19-13)23-8-9-23/h24H,1-12H2,(H,18,19,20,21)

InChI Key

XEMVQKINVHAHEP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OCC(CO2)(CO)NC3=NC(=NC(=N3)N4CC4)N5CC5

Origin of Product

United States

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